
Disodium phosphonoacetate
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Overview
Description
A simple organophosphorus compound that inhibits DNA polymerase, especially in viruses and is used as an antiviral agent.
Scientific Research Applications
Antiviral Properties
Disodium phosphonoacetate is primarily recognized for its antiviral properties, particularly against herpes simplex virus. It functions as an inhibitor of DNA polymerase, which is crucial for viral replication.
Case Study: Herpes Simplex Virus Inhibition
In a study conducted on mice infected with herpes simplex virus type 2, this compound was administered both orally and topically. The results indicated a significant reduction in viral load and lesion size compared to control groups. Specifically, concentrations of 0.2% showed slight reductions in lesion size, while higher concentrations (2% and 5%) resulted in severe irritation but did not significantly enhance healing time compared to placebo treatments .
Agricultural Applications
In agriculture, this compound is utilized as a plant growth regulator and a potential herbicide. Its ability to affect plant metabolism makes it valuable in enhancing crop yields and managing pest populations.
Case Study: Plant Growth Regulation
Research has indicated that this compound can influence the growth patterns of certain crops by modulating hormonal pathways associated with growth regulation. This application is particularly beneficial in managing stress responses in plants under adverse environmental conditions .
Chemical Properties and Mechanism of Action
This compound exhibits unique chemical properties that contribute to its functionality:
- Chemical Structure : It is a phosphonic acid derivative that can form stable complexes with metal ions.
- Mechanism of Action : The compound inhibits DNA polymerase activity in viruses, thereby preventing replication and spread within host organisms .
Summary of Applications
Properties
Molecular Formula |
C4H8Na2O10P2 |
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Molecular Weight |
324.03 g/mol |
IUPAC Name |
disodium;2-phosphonoacetate |
InChI |
InChI=1S/2C2H5O5P.2Na/c2*3-2(4)1-8(5,6)7;;/h2*1H2,(H,3,4)(H2,5,6,7);;/q;;2*+1/p-2 |
InChI Key |
NGDVBMRZLGRAHY-UHFFFAOYSA-L |
Canonical SMILES |
C(C(=O)[O-])P(=O)(O)O.C(C(=O)[O-])P(=O)(O)O.[Na+].[Na+] |
Synonyms |
Disodium Phosphonoacetate Fosfonet Sodium Phosphonacetic Acid Phosphonoacetate Phosphonoacetate, Disodium Phosphonoacetic Acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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